Undecyl alpha-D-maltopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

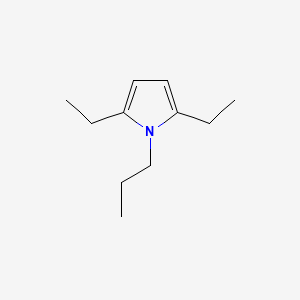

Undecyl alpha-D-maltopyranoside is a chemical compound with the molecular formula C23H44O11 . It is used in scientific research and has a variety of applications, ranging from surface chemistry studies to drug delivery systems.

Molecular Structure Analysis

The molecular structure of Undecyl alpha-D-maltopyranoside is defined by its molecular formula, C23H44O11 . It has an average mass of 496.589 Da and a monoisotopic mass of 496.288361 Da .Physical And Chemical Properties Analysis

Undecyl alpha-D-maltopyranoside has a density of 1.3±0.1 g/cm3 . It has a boiling point of 696.4±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±5.0 mmHg at 25°C and an enthalpy of vaporization of 116.6±6.0 kJ/mol . It has a flash point of 374.9±31.5 °C .Wissenschaftliche Forschungsanwendungen

Membrane Protein Crystallization

Undecyl alpha-D-maltopyranoside is used in the field of membrane protein crystallization . Membrane proteins are essential for the transport of charged and large chemicals in and out of the cell, and also for communication between adjacent cells . To study these proteins, one has to extract them from the membrane, a step typically achieved by the application of detergents like Undecyl alpha-D-maltopyranoside .

Protein Extraction and Stabilization

Undecyl alpha-D-maltopyranoside is widely used for membrane protein extraction and stabilization . Extracted proteins require a special environment mimicking the membrane to keep them stable. Detergents like Undecyl alpha-D-maltopyranoside provide this environment .

Solubilization Efficiency

Undecyl alpha-D-maltopyranoside has an undecyl (C11) alkyl chain attached to the maltose headgroup. The longer alkyl chain length of Undecyl alpha-D-maltopyranoside contributes to its enhanced solubilization efficiency for certain membrane proteins .

Detergent for Biological Research

Undecyl alpha-D-maltopyranoside is used as a detergent in biological research . It is used in various laboratory procedures, including protein purification and cell lysis .

Biochemical Assays

Undecyl alpha-D-maltopyranoside is used in biochemical assays . It is used to solubilize proteins or lipids in solution, which is crucial for various types of assays .

Structural Analysis of Membrane Proteins

Undecyl alpha-D-maltopyranoside is used for the structural analysis of membrane proteins . It is used to maintain the native conformation of the proteins during the analysis .

Safety and Hazards

Wirkmechanismus

Target of Action

Undecyl alpha-D-maltopyranoside primarily targets the V-type sodium ATPase subunit K . This protein is found in Enterococcus hirae, a strain of bacteria . The ATPase is crucial for the bacteria’s energy metabolism and ion transport .

Mode of Action

It’s known that the compound interacts with the v-type sodium atpase subunit k, potentially altering its function .

Biochemical Pathways

Given its target, it’s likely that it impacts the energy metabolism and ion transport pathways in enterococcus hirae .

Result of Action

Given its target, it may disrupt the energy metabolism and ion transport in Enterococcus hirae, potentially inhibiting the bacteria’s growth and proliferation .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-BFNKVOCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659191 |

Source

|

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168037-13-6 |

Source

|

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)